molecular formula C39H68O5 B1245010 1-(9Z-octadecenoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycerol

1-(9Z-octadecenoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycerol

Cat. No. B1245010
M. Wt: 617 g/mol
InChI Key: YAKOEWASAGCYLB-VGCWMEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as DAG(18:1/18:3) or DAG(18:1OMEGA9/18:3OMEGA3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway. DG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway.
1-oleoyl-2-(alpha-linolenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as oleoyl and alpha-linolenoyl respectively. It has a role as a mouse metabolite. It derives from an alpha-linolenic acid and an oleic acid.

Scientific Research Applications

Natural Source and Structural Identification

  • Isolation from Brown Algae : A study by Kim et al. (2007) identified a similar compound in the brown alga Sargassum thunbergii, highlighting the natural occurrence and importance of such compounds in marine organisms.

  • Identification in Plant Leaves : Research by Zi et al. (2021) found similar glycolipids in the leaves of Perilla frutescens. These compounds have been structurally characterized, suggesting their significance in plant biology.

Biological Activities and Applications

  • Anti-inflammatory Activities : The study by Zi et al. (2021) also demonstrated the anti-inflammatory activities of similar compounds, indicating potential therapeutic applications.

  • Platelet-Activating Factor Antagonists : A study by Fan et al. (2008) identified glyceroglycolipids, including compounds with structural similarities, as platelet-activating factor antagonists, suggesting their potential in cardiovascular research.

  • Antibacterial and Antitumor Activities : Research by Dai et al. (2001) on Serratula strangulata revealed significant antibacterial and antitumor activities of similar glyceroglycolipids.

  • Hepatoprotective Properties : A study on Lycium chinense fruits by Jung et al. (2005) found potentially hepatoprotective glycolipids with structural similarities.

  • Membrane Composition and Dynamics : Kapla et al. (2012) investigated lipid membranes composed of similar glycolipids, providing insights into membrane dynamics important for biophysical and biochemical research (Kapla et al., 2012).

  • Metabolism in Brain Myelination : Su and Schmid (1972) explored the metabolism of similar long-chain polyunsaturated alcohols in myelinating brain, contributing to the understanding of brain lipid biochemistry (Su & Schmid, 1972).

properties

Product Name

1-(9Z-octadecenoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycerol

Molecular Formula

C39H68O5

Molecular Weight

617 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37,40H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6-,14-12-,19-17-,20-18-/t37-/m0/s1

InChI Key

YAKOEWASAGCYLB-VGCWMEDESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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